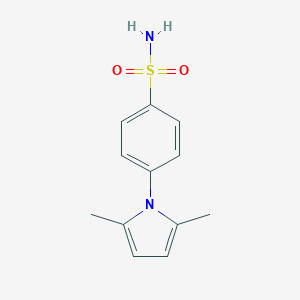

Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-

Description

Chemical Identity and Structural Characterization of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-

The comprehensive characterization of benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- requires a multifaceted approach encompassing nomenclature analysis, spectroscopic elucidation, and crystallographic investigation. This compound represents a sophisticated example of heterocyclic chemistry where the electron-rich pyrrole system is directly conjugated with the electron-withdrawing benzenesulfonamide moiety, creating unique electronic and structural properties that influence both its chemical reactivity and biological activity.

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the pattern of substituted benzenesulfonamide derivatives, where the pyrrole substituent occupies the para position relative to the sulfonamide functional group. The molecular formula C₁₂H₁₄N₂O₂S reflects the presence of twelve carbon atoms arranged in both aromatic benzene and pyrrole ring systems, fourteen hydrogen atoms distributed across methyl substituents and aromatic positions, two nitrogen atoms functioning in both the pyrrole heterocycle and sulfonamide group, two oxygen atoms associated with the sulfone moiety, and one sulfur atom central to the sulfonamide functionality. The molecular weight has been consistently reported as 250.32-250.34 g/mol across multiple databases, with slight variations attributed to different calculation methodologies and rounding conventions.

The structural complexity of this molecule is further emphasized by its Registry of Toxic Effects of Chemical Substances number DB2374500, which provides a unique identifier within toxicological databases. The compound's classification as a drug-related molecule reflects its pharmaceutical relevance and potential therapeutic applications. The systematic name "4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide" clearly delineates the substitution pattern, where the 2,5-dimethylpyrrole unit is attached through the nitrogen atom to the para position of the benzenesulfonamide core structure.

Structural Elucidation via Spectroscopic Methods

The spectroscopic characterization of benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- provides crucial insights into its molecular architecture, electronic distribution, and conformational preferences. The integration of multiple spectroscopic techniques enables a comprehensive understanding of the compound's structural features and their implications for chemical and biological properties.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-, revealing characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The ¹H NMR spectrum typically exhibits distinct resonance patterns corresponding to the different proton environments within the molecule. The aromatic protons of the benzene ring appear as a characteristic AA'BB' system in the aromatic region, typically around 7-8 ppm, with the protons ortho to the sulfonamide group appearing slightly downfield due to the electron-withdrawing effect of the sulfone functionality.

The pyrrole ring protons generate a distinctive pattern in the ¹H NMR spectrum, with the C-3 and C-4 positions of the 2,5-dimethylpyrrole unit typically resonating around 5.8 ppm as a singlet. This characteristic chemical shift reflects the aromatic nature of the pyrrole system and the influence of the nitrogen atom. The methyl groups attached to the pyrrole ring at positions 2 and 5 appear as sharp singlets around 2.2-2.3 ppm, providing a diagnostic signature for this substitution pattern. The sulfonamide protons typically appear as a broad exchangeable signal around 4-6 ppm, though their exact position and multiplicity can vary depending on solvent conditions and temperature.

¹³C NMR spectroscopy further elucidates the carbon framework of the molecule, with the aromatic carbons of both the benzene and pyrrole rings appearing in the characteristic aromatic region between 100-150 ppm. The methyl carbons of the pyrrole substituents typically resonate around 12-13 ppm, consistent with aliphatic carbon atoms attached to aromatic systems. The carbon atoms directly bonded to nitrogen show characteristic chemical shifts that reflect the electronic influence of the nitrogen atoms and the aromatic conjugation within the heterocyclic system.

Infrared and Raman Vibrational Signatures

The infrared spectroscopic analysis of benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- reveals characteristic vibrational modes that provide structural confirmation and functional group identification. The sulfonamide functionality exhibits distinctive stretching vibrations, with asymmetric and symmetric SO₂ stretches typically appearing around 1350-1150 cm⁻¹, representing some of the most intense absorption bands in the spectrum. The N-H stretching vibrations of the sulfonamide group generate characteristic absorptions in the 3300-3200 cm⁻¹ region, often appearing as multiple bands due to different conformational environments and hydrogen bonding interactions.

The aromatic C=C stretching vibrations from both the benzene and pyrrole ring systems contribute to the complex pattern observed in the 1600-1400 cm⁻¹ region. The pyrrole ring exhibits characteristic vibrational modes that distinguish it from simple aromatic systems, including specific C-N stretching modes and ring breathing vibrations. The methyl groups attached to the pyrrole ring contribute C-H stretching vibrations in the 2950-2850 cm⁻¹ region and deformation modes around 1450-1350 cm⁻¹.

Raman spectroscopy provides complementary vibrational information, particularly enhancing the observation of symmetric vibrational modes and aromatic ring vibrations that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes and symmetric SO₂ stretching vibrations are typically well-resolved in the Raman spectrum, providing additional structural confirmation and insight into the molecular symmetry and electronic distribution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 250, corresponding to the calculated molecular weight, and typically exhibits moderate intensity due to the stability of the aromatic system. The fragmentation pattern reveals several characteristic pathways that provide structural information about the molecular architecture.

Common fragmentation pathways include the loss of the sulfonamide group (SO₂NH₂, 64 mass units) to generate fragment ions around m/z 186, corresponding to the 4-(2,5-dimethylpyrrol-1-yl)benzene cation. Additional fragmentation may involve cleavage of the C-N bond between the pyrrole nitrogen and the benzene ring, leading to the formation of benzenesulfonamide-related fragments and 2,5-dimethylpyrrole-derived ions. The methyl groups on the pyrrole ring may undergo sequential loss, generating fragments at m/z values decreased by 15 mass units for each methyl radical elimination.

The base peak in the mass spectrum often corresponds to stable aromatic fragments, such as the benzenesulfonamide cation or substituted pyrrole fragments, depending on the ionization conditions and fragmentation energy. The fragmentation pattern provides valuable structural confirmation and can be used for identification and purity assessment of the compound in analytical applications.

Crystallographic Data and Conformational Analysis

The crystallographic investigation of benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- and related N-substituted 2,5-dimethylpyrrole derivatives provides crucial information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. Crystal structure determinations reveal the preferred conformations of these molecules and the influence of the substitution pattern on the overall molecular architecture. The pyrrole ring typically adopts a planar conformation, with the methyl substituents positioned to minimize steric interactions while maintaining optimal aromatic overlap.

The dihedral angle between the benzene and pyrrole ring systems represents a critical conformational parameter that influences both the electronic properties and the biological activity of the molecule. Crystallographic studies of related compounds have shown that this angle can vary depending on crystal packing forces and intermolecular interactions, but typically falls within a range that allows for some degree of conjugation between the two aromatic systems. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with characteristic S-O and S-N bond lengths that reflect the electronic nature of the sulfone functionality.

Intermolecular interactions in the crystal lattice include hydrogen bonding between sulfonamide groups, π-π stacking interactions between aromatic rings, and weak C-H···π interactions involving the methyl groups and aromatic systems. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material. The packing arrangements observed in crystal structures provide insights into the molecular shape and the accessibility of different functional groups for potential biological interactions.

Properties

CAS No. |

26165-69-5 |

|---|---|

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) |

InChI Key |

STHWURXTZRCILS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |

Other CAS No. |

26165-69-5 |

Origin of Product |

United States |

Biological Activity

Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a 2,5-dimethylpyrrole ring. This structural arrangement allows it to interact with various biological targets, leading to its pharmacological effects.

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes and proteins involved in critical biochemical pathways. Notably:

- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are essential for bacterial growth and survival .

- Antimycobacterial Activity : Compounds containing the 2,5-dimethylpyrrole scaffold have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains .

Biological Activity Overview

Structure-Activity Relationship (SAR)

Research has established that modifications to the pyrrole and sulfonamide moieties can significantly influence the biological activity of these compounds. Key findings include:

- Substituent Effects : The presence of bulky groups on the pyrrole ring enhances antimicrobial potency .

- Linker Variations : Alterations in the linker structure connecting the sulfonamide to the pyrrole can affect enzyme binding affinity and selectivity .

Case Study 1: Antitubercular Activity

A series of 2,5-dimethylpyrrole derivatives were synthesized and evaluated for their antitubercular properties. Among these, derivative 5r showed exceptional potency against M. tuberculosis with an MIC90 below 1 µg/mL while maintaining low cytotoxicity in macrophage models . Molecular docking studies suggested that these compounds bind effectively to the MmpL3 protein, crucial for mycobacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

In a study evaluating various benzenesulfonamide derivatives, several compounds exhibited strong inhibitory activity against DHFR and ENR enzymes, with consensus scores indicating favorable binding interactions at active sites similar to known inhibitors . This suggests potential for development as dual-action antibacterial agents.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides has been synthesized and characterized through various spectroscopic techniques (NMR, IR) to confirm their structures and functional groups .

Antibacterial Activity

Recent studies have demonstrated that certain benzenesulfonamide derivatives exhibit significant antibacterial properties. For example, compounds synthesized from 4-(2,5-dimethyl-1H-pyrrol-1-yl) have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics .

Antiviral Activity

Benzenesulfonamide compounds have also been evaluated for their antiviral properties. A series of phenylalanine derivatives with benzenesulfonamide terminal moieties were tested as inhibitors of HIV-1 capsid assembly. These compounds displayed notable antiviral activity in vitro, indicating their potential as therapeutic agents against viral infections .

Anticancer Properties

The dual-targeting capabilities of benzenesulfonamide derivatives have been highlighted in cancer research. For instance, a novel compound was identified as a potent inhibitor of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This compound exhibited strong inhibitory effects on the viability of multidrug-resistant cancer cell lines, suggesting its potential role in overcoming drug resistance in cancer therapy .

Mechanistic Studies

Understanding the mechanism of action for these compounds is crucial for their development as therapeutics. Molecular docking studies have provided insights into how benzenesulfonamide derivatives interact with specific enzyme targets, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These interactions are critical for elucidating their pharmacological profiles and optimizing their efficacy .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzenesulfonamide derivatives are highly dependent on the para-position substituent. Below is a comparative analysis with key analogs:

Table 1: Key Benzenesulfonamide Derivatives and Their Properties

Electronic Effects on Activity

- Electron-Withdrawing Groups (EWGs): Nitro-substituted derivatives (e.g., IIIi) exhibit superior HIV integrase (HIV-IN) inhibition (96.7%) due to increased acidity of the sulfonamide group, enhancing chelation with metallic co-factors . In contrast, the target compound’s 2,5-dimethylpyrrole substituent is electron-donating, which may reduce acidity and compromise chelation efficacy.

- Electron-Donating Groups (EDGs): Methyl (IIIf) and methoxy (IIIg) groups reduce inhibitory rates (82.0% and 72.9%, respectively), aligning with their deactivation of the sulfonamide’s acidic proton . The 2,5-dimethylpyrrole group, while sterically distinct, likely shares this limitation.

Steric and Structural Considerations

- However, its π-π stacking capability could enhance interactions with aromatic residues in target proteins.

- Celecoxib, a structurally complex analog, demonstrates how bulky EWGs (e.g., trifluoromethyl-pyrazole) can shift activity toward COX-2 inhibition rather than antiviral targets .

Functional Group Replacements

- Hydroxyl vs. Heterocyclic Groups: Free hydroxyl groups (IIIn-IIIq) achieve higher HIV-IN inhibition than EDGs, emphasizing the critical role of hydrogen bonding and acidity. The target compound’s pyrrole group lacks a hydroxyl proton, likely reducing this interaction .

- Synthetic Accessibility: Derivatives like N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide () highlight synthetic strategies for introducing complex substituents, though their biological profiles remain underexplored .

Preparation Methods

Reaction Mechanism

The copper catalyst facilitates the formation of a C–N bond between the brominated sulfonamide and the pyrrole nitrogen. The SEM (2-(trimethylsilyl)ethoxymethyl) protective group is often employed to stabilize intermediates. For example, SEM-protected 4-bromo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)benzenesulfonamide (24) reacts with 2,5-dimethylpyrrole to yield the coupled product, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Key Conditions

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Dimethylformamide (DMF)

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling process, reducing reaction times from hours to minutes. A representative procedure involves heating a mixture of 4-bromobenzenesulfonamide, 2,5-dimethylpyrrole, CuI, and Cs₂CO₃ in DMF at 200 W for 40 minutes. This method enhances regioselectivity and minimizes side reactions such as homo-coupling.

Advantages Over Conventional Heating

-

Time Efficiency : Reactions complete in 40 minutes versus 12–24 hours under thermal conditions.

-

Improved Yield : 70–75% isolated yield compared to 50–60% with traditional heating.

-

Scalability : Demonstrated for gram-scale synthesis in pilot studies.

Multi-Step Synthesis via Hydrazide Intermediates

An alternative route involves synthesizing 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide (3) as a precursor. This intermediate is prepared by reacting 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with hydrazine hydrate in ethanol under reflux. The hydrazide is then coupled with substituted acetic acids using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF at 0–5°C.

Representative Reaction

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.03 (s, 6H, CH₃), 5.00 (s, 2H, pyrrole-H), 7.17–7.29 (m, 4H, Ar-H), 9.70–10.14 (d, 2H, NH).

-

13C NMR : 169.30 ppm (C=O), 133.94 ppm (pyrrole-C), 106.58 ppm (Ar-C).

Deprotection Strategies

Protective groups such as SEM are critical for preventing unwanted side reactions during synthesis. Deprotection is achieved using TBAF in THF under reflux for 4 hours, cleaving the SEM group to yield the free sulfonamide.

Deprotection Efficiency

| Protective Group | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| SEM | TBAF/THF | 4 | 85–90 |

| Trityl | HCl/MeOH | 6 | 70–75 |

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, cost, and purity requirements. Copper-catalyzed coupling is optimal for large-scale production, while hydrazide-based routes offer flexibility for derivative synthesis.

Reaction Optimization Table

| Parameter | Copper-Catalyzed | Microwave-Assisted | Hydrazide Route |

|---|---|---|---|

| Reaction Time | 40 min | 40 min | 12 h |

| Yield (%) | 70–75 | 72–78 | 65–70 |

| Purity (HPLC) | >95% | >97% | 90–92% |

| Cost per gram ($) | 12.50 | 14.20 | 18.75 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing benzenesulfonamide derivatives with pyrrole substituents?

- Methodological Answer: The synthesis of benzenesulfonamide derivatives typically involves coupling reactions between sulfonamide precursors and substituted pyrrole groups. For example, organometallic-acylhydrazone derivatives can be synthesized by reacting acylhydrazides (e.g., 4-(hydrazinecarbonyl)benzenesulfonamide) with aldehydes or ketones under acidic conditions . Optimizing reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Characterization via NMR, NMR, and HRMS is essential to confirm structural integrity .

Q. How can spectroscopic methods be employed to characterize benzenesulfonamide derivatives?

- Methodological Answer: Infrared (IR) spectroscopy is used to confirm sulfonamide (-SONH) and pyrrole functional groups by identifying characteristic absorption bands (e.g., 1150–1300 cm for S=O stretching). Nuclear magnetic resonance (NMR) spectroscopy resolves proton environments, such as aromatic protons in the benzenesulfonamide core and methyl groups in the pyrrole substituent. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What experimental designs are effective for assessing enzyme inhibition by benzenesulfonamide derivatives?

- Methodological Answer: To evaluate enzyme inhibition (e.g., carbonic anhydrase or cPLA2), use dose-response assays with recombinant enzymes. For example, pre-treat cells (e.g., THP-1 macrophages) with benzenesulfonamide at nanomolar concentrations (e.g., 56 nM) before introducing enzyme substrates. Include controls with known inhibitors (e.g., aminoguanidine hemisulfate) and measure activity via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How does the 2,5-dimethylpyrrole moiety influence the bioactivity of benzenesulfonamide derivatives?

- Methodological Answer: The pyrrole ring enhances lipophilicity, improving membrane permeability and target engagement. For anticancer studies, substituents like 2,5-dimethyl groups may stabilize interactions with hydrophobic binding pockets (e.g., β-tubulin in microtubule-disrupting agents ). Structure-activity relationship (SAR) studies comparing analogs with varying pyrrole substituents (e.g., fluorophenyl vs. dimethyl) can isolate critical functional groups .

Q. What mechanisms explain the hypoglycemic effects of benzenesulfonamide derivatives in diabetic models?

- Methodological Answer: In vivo studies using streptozotocin (STZ)-induced diabetic rats show that benzenesulfonamide derivatives enhance liver insulin sensitivity via the ACE2/Ang(1–7)/PI3K/AKT/mTOR pathway. Methodologies include:

- Measuring blood glucose, insulin levels, and liver glycogen deposition.

- Western blotting to quantify pathway proteins (e.g., IRS-1, GLUT2).

- Comparing treated groups with controls (e.g., pioglitazone) to validate efficacy .

Q. How can contradictory bioactivity data for benzenesulfonamide derivatives be resolved?

- Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize assays across multiple cell lines (e.g., cancer vs. non-cancer).

- Use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability).

- Validate target engagement via competitive binding assays or CRISPR knockout models .

Q. What computational approaches support the design of benzenesulfonamide-based inhibitors?

- Methodological Answer: Molecular docking and molecular dynamics simulations predict binding modes to targets like carbonic anhydrase. Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide group and zinc ions in enzyme active sites. Pair with free-energy perturbation (FEP) calculations to optimize substituent effects on binding affinity .

Methodological Considerations

Q. How are physicochemical properties (e.g., solubility, stability) of benzenesulfonamide derivatives evaluated?

- Methodological Answer:

- Solubility : Measure in aqueous buffers (pH 1–10) using HPLC or UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze via LC-MS for degradation products.

- LogP : Determine via shake-flask method or computational tools (e.g., ChemAxon) .

Q. What in vitro models are suitable for studying anticancer activity of benzenesulfonamide derivatives?

- Methodological Answer: Use 3D tumor spheroids or patient-derived xenograft (PDX) cells to mimic tumor microenvironments. Assess cytotoxicity via ATP-based luminescence assays and validate mechanisms (e.g., apoptosis via caspase-3/7 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.